Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl-
Overview
Description
Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl- is a chemical compound that features a silane group bonded to an anthracene moiety. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl- typically involves the reaction of anthracene derivatives with silane reagents. One common synthetic route includes the reaction of 9,10-dihydroxyanthracene with trimethylchlorosilane in the presence of a base such as pyridine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Scientific Research Applications
Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl- involves its interaction with molecular targets through its silane and anthracene groups. The silane group can form strong bonds with oxygen and other electronegative atoms, while the anthracene moiety can participate in π-π interactions with aromatic systems. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparison with Similar Compounds
Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl- can be compared with other similar compounds, such as:
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Known for its use as a singlet oxygen probe.
9,10-Diphenylanthracene: Used in organic light-emitting diodes (OLEDs) and as a scintillator.
Properties
IUPAC Name |
trimethyl-(10-trimethylsilyloxyanthracen-9-yl)oxysilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2Si2/c1-23(2,3)21-19-15-11-7-9-13-17(15)20(22-24(4,5)6)18-14-10-8-12-16(18)19/h7-14H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTHBPDFOVRVSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C2C=CC=CC2=C(C3=CC=CC=C31)O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466346 | |
Record name | Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28871-52-5 | |
Record name | Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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